2-formyl-N-(2-morpholin-4-yl-1,3-benzothiazol-6-yl)benzenesulfonamide
Description
Properties
IUPAC Name |
2-formyl-N-(2-morpholin-4-yl-1,3-benzothiazol-6-yl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O4S2/c22-12-13-3-1-2-4-17(13)27(23,24)20-14-5-6-15-16(11-14)26-18(19-15)21-7-9-25-10-8-21/h1-6,11-12,20H,7-10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXQJZFSWDZVUBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC3=C(S2)C=C(C=C3)NS(=O)(=O)C4=CC=CC=C4C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-formyl-N-(2-morpholin-4-yl-1,3-benzothiazol-6-yl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized by the cyclization of 2-aminothiophenol with formic acid or its derivatives.
Introduction of Morpholine Group: The morpholine group is introduced through nucleophilic substitution reactions, where a suitable leaving group on the benzothiazole ring is replaced by morpholine.
Formylation and Sulfonamide Formation: The formyl group is introduced via formylation reactions, often using reagents like formic acid or formamide. The sulfonamide group is typically introduced by reacting the compound with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-formyl-N-(2-morpholin-4-yl-1,3-benzothiazol-6-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The benzothiazole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Electrophiles like halogens (Cl2, Br2), nitrating agents (HNO3)
Major Products
Oxidation: Carboxylic acids
Reduction: Alcohols
Substitution: Halogenated or nitrated benzothiazole derivatives
Scientific Research Applications
Antimicrobial Properties
Research has demonstrated that compounds containing the benzothiazole and sulfonamide moieties exhibit significant antimicrobial activity. For example, derivatives of benzothiazole have been shown to possess antibacterial effects against both Gram-positive and Gram-negative bacteria. A study highlighted the synthesis of N-(thiazol-2-yl)benzenesulfonamide derivatives, which displayed potent antibacterial activity, suggesting that similar compounds like 2-formyl-N-(2-morpholin-4-yl-1,3-benzothiazol-6-yl)benzenesulfonamide could be effective in combating bacterial infections .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Research on benzenesulfonamide analogs has identified them as inhibitors of tropomyosin receptor kinase A (TrkA), which is implicated in glioblastoma treatment. These compounds showed promising cytotoxic effects against cancer cells while exhibiting lower toxicity towards non-cancerous cells . This indicates that this compound may also possess selective anticancer properties.
Synthetic Methodologies
The synthesis of this compound typically involves the reaction of morpholine derivatives with benzothiazole and sulfonamide precursors. For instance:
- Starting Materials : Ethyl 3-amino-4-(morpholinoethylamino)benzoate and sodium metabisulfite adduct of 4-morpholino benzaldehyde.
- Reaction Conditions : The reaction is usually conducted in a solvent like DMF at elevated temperatures (e.g., reflux at 130 °C).
- Purification : Post-reaction, the mixture is diluted with ethyl acetate and washed with water to isolate the desired product.
This synthetic route highlights the importance of carefully selecting reaction conditions to optimize yield and purity.
Potential Drug Development
Given its structural characteristics and biological activity, this compound presents opportunities for development as a novel therapeutic agent. The combination of benzothiazole and sulfonamide frameworks has been previously associated with various pharmacological activities, including anti-inflammatory and analgesic effects .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of 2-formyl-N-(2-morpholin-4-yl-1,3-benzothiazol-6-yl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This can lead to inhibition or activation of biological pathways, resulting in various therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Motifs
The compound shares structural similarities with other benzothiazole-sulfonamide derivatives, but its unique substituents differentiate its physicochemical and pharmacological profiles. Below is a comparative analysis:
Table 1: Comparison of Key Structural Features
Pharmacokinetic and Druglikeness Profiles
- Lipinski’s Rule of Five: The target compound’s molecular weight (~395.47) and moderate hydrophilicity (due to morpholine and formyl groups) suggest compliance with Lipinski’s criteria (MW ≤ 500, clogP ≤ 5). This aligns with 4-(1H-pyrazol-1-yl)benzenesulfonamide derivatives (3a–g), which also fulfill these rules . However, bulkier analogs like piperidine/pyridazinone derivatives () may approach or exceed MW limits, risking reduced oral bioavailability.
Hydrophobicity (clogP) : The morpholine ring in the target compound likely lowers clogP compared to analogs with lipophilic substituents (e.g., methylsulfanyl in ). For instance, 4-(1H-pyrazol-1-yl)benzenesulfonamides exhibit optimal hydrophobicity for membrane permeability , while the target’s formyl group may further enhance polarity, balancing solubility and absorption.
Biological Activity
2-formyl-N-(2-morpholin-4-yl-1,3-benzothiazol-6-yl)benzenesulfonamide is a complex organic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities and potential applications in medicinal chemistry. This article delves into the biological activity of this compound, covering its mechanism of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 403.5 g/mol. The structure features a benzothiazole core, a morpholine ring, and a sulfonamide group, which contribute to its unique chemical properties and biological activities.
Although the specific targets of this compound remain largely unidentified, its structural similarity to other morpholinyl-benzothiazoles suggests potential interactions with various biological pathways. Similar compounds have been shown to act as enzyme inhibitors or receptor modulators, indicating that this compound may exhibit analogous mechanisms.
Biological Activities
Research indicates that benzothiazole derivatives possess a wide range of biological activities including:
1. Anticancer Activity
Recent studies highlight the anticancer potential of benzothiazole derivatives. For instance, compounds structurally related to this compound have demonstrated significant inhibition of cancer cell proliferation in vitro. A study reported that a related compound inhibited the proliferation of A431, A549, and H1299 cancer cell lines while promoting apoptosis and cell cycle arrest .
2. Anti-inflammatory Effects
Benzothiazole derivatives have also been investigated for their anti-inflammatory properties. Compounds exhibiting structural similarities have been shown to reduce levels of inflammatory cytokines such as IL-6 and TNF-α, suggesting that this compound may possess similar effects .
3. Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives are well-documented. Research indicates that modifications to the benzothiazole nucleus can enhance antibacterial and antifungal activities . The sulfonamide group in this compound may contribute to its effectiveness against various pathogens.
Research Findings and Case Studies
A comprehensive review of the literature reveals several key findings regarding the biological activity of benzothiazole derivatives:
Q & A
Q. NMR Spectroscopy :
- -NMR to confirm formyl proton (~9.8 ppm) and morpholine protons (δ 3.5–3.7 ppm).
- -NMR to verify sulfonamide carbonyl (δ ~165 ppm) and benzothiazole carbons .
X-ray Crystallography : Use SHELX or WinGX for structure refinement. For example, ORTEP-3 can visualize hydrogen bonding between the sulfonamide group and morpholine oxygen .
Mass Spectrometry : High-resolution ESI-MS to confirm molecular ion [M+H] and fragmentation patterns .
Q. What preliminary biological screening approaches are recommended for this compound?
- In Vitro Assays :
- Kinase Inhibition : Screen against kinases (e.g., PI3K/AKT) due to the benzothiazole-sulfonamide scaffold’s affinity for ATP-binding pockets .
- Antimicrobial Activity : Use broth microdilution (MIC determination) against Gram-positive/negative strains, referencing Schiff base sulfonamide complexes with Mn(II) as positive controls .
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations .
Advanced Research Questions
Q. How can crystallographic data resolve ambiguities in hydrogen-bonding networks involving the morpholine and sulfonamide groups?
- Methodology :
- Graph Set Analysis : Apply Etter’s rules to classify hydrogen bonds (e.g., motifs for N–H···O interactions) .
- SHELXL Refinement : Use anisotropic displacement parameters to model disorder in the morpholine ring .
- Validation Tools : Mercury (CCDC) for void analysis and PLATON for symmetry checks .
Q. What computational strategies are effective for predicting the compound’s binding modes to biological targets?
- Approaches :
Molecular Docking : AutoDock Vina or Schrödinger Suite with homology models of kinases.
MD Simulations : GROMACS for stability analysis of ligand-protein complexes (focus on sulfonamide-morpholine interactions).
DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to assess electrostatic potential maps for reactive sites .
Q. How should researchers address contradictions in biological activity data across different assay conditions?
- Case Study : Discrepancies in IC values between enzymatic and cell-based assays.
- Root Cause Analysis :
- Solubility issues in aqueous buffers (use DMSO stock solutions ≤0.1% v/v).
- Off-target effects (e.g., redox activity of benzothiazole).
- Resolution :
- Validate via orthogonal assays (e.g., SPR for binding affinity).
- Perform dose-response curves with internal controls (e.g., staurosporine) .
Q. What structural modifications enhance the compound’s pharmacokinetic profile without compromising activity?
- SAR Insights :
- Morpholine Substituent : Replace with piperazine for improved solubility (logP reduction by ~0.5 units).
- Formyl Group : Convert to oxime or hydrazone to mitigate metabolic instability .
- Benzothiazole Core : Fluorination at C-4 to enhance membrane permeability .
Q. How can researchers optimize solubility for in vivo studies?
- Strategies :
- Co-solvent Systems : Use cyclodextrin complexes or PEG-400/water mixtures.
- Salt Formation : React with sodium bicarbonate to generate sulfonate salts.
- Prodrug Design : Esterify the formyl group for hydrolytic activation .
Q. What spectroscopic techniques are best suited for studying the compound’s reactivity under physiological conditions?
- Tools :
- UV-Vis Spectroscopy : Monitor hydrolysis of the formyl group (λ~270 nm shift).
- LC-MS/MS : Detect metabolites (e.g., oxidation at benzothiazole sulfur).
- Fluorescence Quenching : Assess binding to serum albumin .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
